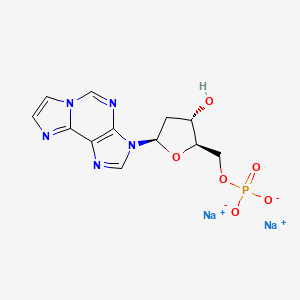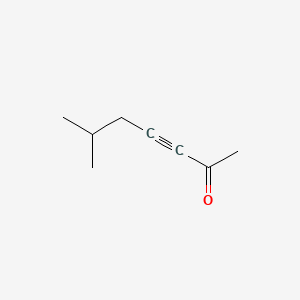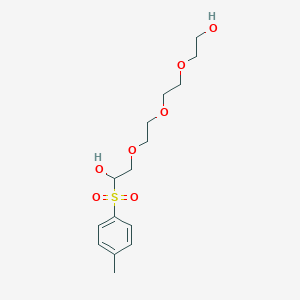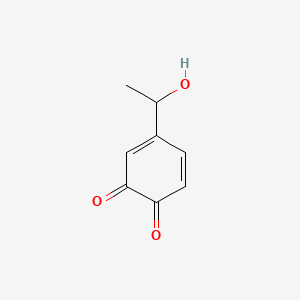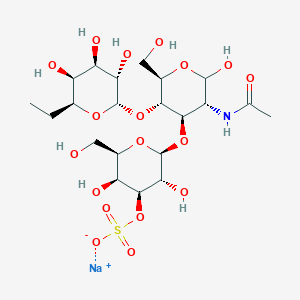
3'-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na is a complex branched amino trisaccharide. It consists of N-acetylglucosamine with a fucosyl residue attached at the 4-position via an alpha-linkage and a 3-sulfated galactosyl residue attached at the 3-position via a beta-linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and sulfation. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated glycosylation techniques and advanced purification methods such as chromatography. The scalability of the synthesis process is crucial for its application in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: Reduction reactions can target specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups like amines or thiols .
Aplicaciones Científicas De Investigación
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: The compound is studied for its role in cell-cell interactions and signaling pathways.
Mecanismo De Acción
The mechanism of action of 3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na involves its interaction with specific molecular targets and pathways. It acts as a ligand for E- and P-selectins, which are involved in cell adhesion and signaling. This interaction can modulate immune responses and prevent tissue damage during ischemia-reperfusion injury .
Comparación Con Compuestos Similares
Similar Compounds
Sialyl Lewis a: Another selectin ligand with a different structure and affinity.
Lacto-N-fucopentaose III: A related trisaccharide with different glycosidic linkages.
3’-Sialyl-N-acetyllactosamine: A similar compound with a sialic acid residue instead of a sulfate group.
Uniqueness
3’-(o-So3na)gal-beta1,3(fuc-alpha1,4)glcnac,na is unique due to its specific sulfation pattern and glycosidic linkages, which confer higher affinity for selectins compared to other similar compounds. This makes it particularly valuable in research focused on cell adhesion and immune modulation .
Propiedades
Fórmula molecular |
C21H36NNaO18S |
|---|---|
Peso molecular |
645.6 g/mol |
Nombre IUPAC |
sodium;[(2R,3R,4S,5S,6R)-2-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5S,6S)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C21H37NO18S.Na/c1-3-7-11(26)13(28)14(29)20(36-7)38-16-9(5-24)35-19(31)10(22-6(2)25)17(16)39-21-15(30)18(40-41(32,33)34)12(27)8(4-23)37-21;/h7-21,23-24,26-31H,3-5H2,1-2H3,(H,22,25)(H,32,33,34);/q;+1/p-1/t7-,8+,9+,10+,11+,12-,13+,14-,15+,16+,17+,18-,19?,20-,21-;/m0./s1 |
Clave InChI |
AHNUUNATYIQLDU-RTOJEFMLSA-M |
SMILES isomérico |
CC[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+] |
SMILES canónico |
CCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)[O-])O)NC(=O)C)O)CO)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



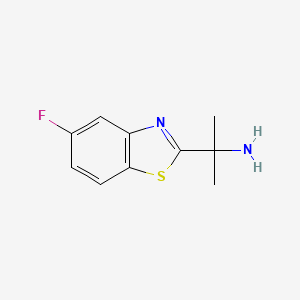

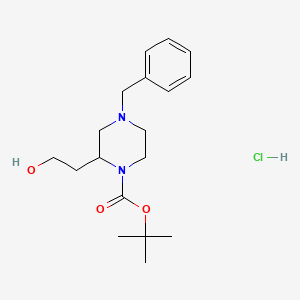
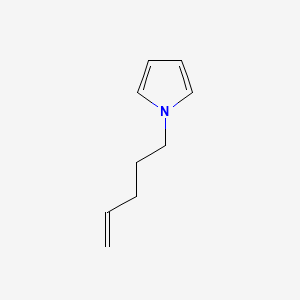
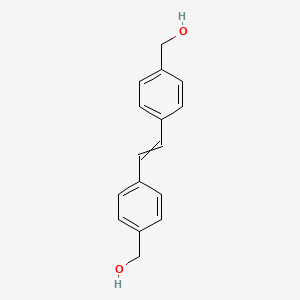

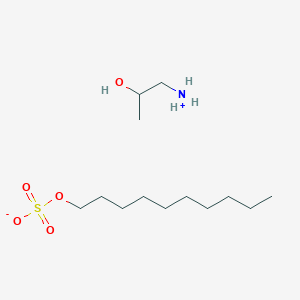
![2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium](/img/structure/B13835715.png)
